molecular formula C28H32N4 B12001752 3-Methyl-2-octyl-1-(3-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile

3-Methyl-2-octyl-1-(3-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12001752
M. Wt: 424.6 g/mol
InChI Key: NTOZBAYEEKCCBV-UHFFFAOYSA-N
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Description

3-Methyl-2-octyl-1-(3-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the following chemical formula:

C28H32N4\text{C}_{28}\text{H}_{32}\text{N}_4C28​H32​N4​

. It belongs to the pyrido[1,2-a]benzimidazole family and contains a nitrile functional group. Unfortunately, detailed information about its origin, natural occurrence, or historical significance is scarce.

Preparation Methods

Synthetic Routes::

    Synthesis from 2-Aminobenzimidazole:

    Industrial Production Methods:

Chemical Reactions Analysis

3-Methyl-2-octyl-1-(3-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions:

    Oxidation: It may be oxidized under certain conditions.

    Reduction: Reduction reactions can modify the compound.

    Substitution: Substitution reactions at different positions are possible.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: It could serve as a building block for more complex molecules.

    Biology: Researchers might explore its interactions with biological systems.

    Medicine: Investigations into its pharmacological properties are warranted.

    Industry: Its unique structure may find applications in materials science or catalysis.

Mechanism of Action

The precise mechanism by which 3-Methyl-2-octyl-1-(3-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile exerts its effects remains unknown. Further studies are needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C28H32N4

Molecular Weight

424.6 g/mol

IUPAC Name

3-methyl-1-(3-methylanilino)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C28H32N4/c1-4-5-6-7-8-9-15-23-21(3)24(19-29)28-31-25-16-10-11-17-26(25)32(28)27(23)30-22-14-12-13-20(2)18-22/h10-14,16-18,30H,4-9,15H2,1-3H3

InChI Key

NTOZBAYEEKCCBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=CC(=C4)C

Origin of Product

United States

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